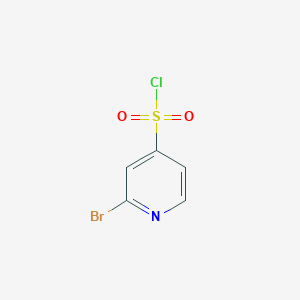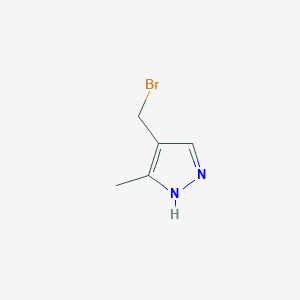
2-Bromopyridine-4-sulfonyl chloride
Overview
Description
2-Bromopyridine-4-sulfonyl chloride is an aromatic compound with the molecular formula C5H3BrClNO2S and a molecular weight of 256.5 g/mol . It is a white crystalline solid that is sensitive to water and soluble in polar solvents. This compound is used in various chemical and biochemical procedures due to its reactivity and functional group tolerance.
Preparation Methods
The synthesis of 2-Bromopyridine-4-sulfonyl chloride typically involves the reaction of 2-bromopyridine with chlorosulfonic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromopyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidative and reductive transformations, although specific conditions and reagents vary depending on the desired product.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which are catalyzed by palladium complexes and involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as ethanol and dichloromethane . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
2-Bromopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromopyridine-4-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .
Comparison with Similar Compounds
2-Bromopyridine-4-sulfonyl chloride can be compared with other sulfonyl chlorides and bromopyridine derivatives:
2-Chloropyridine-4-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
2-Bromopyridine-5-sulfonyl chloride: The position of the sulfonyl chloride group affects the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromopyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAMOKUNSIOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)



